molecular formula C23H18ClN5OS2 B2954742 1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone CAS No. 478067-21-9

1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone

Cat. No.: B2954742
CAS No.: 478067-21-9
M. Wt: 480
InChI Key: TZGUAJRDHLMHHA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core fused with a triazole ring and substituted with a 4-chlorophenyl ethanone moiety. Its synthesis likely follows protocols analogous to those for structurally related triazolylsulfanyl ethanones, such as nucleophilic substitution between α-halogenated ketones and triazole thiolates under basic conditions .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[4-methyl-5-(1-methyl-3-phenylthieno[2,3-c]pyrazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5OS2/c1-28-21(25-26-23(28)31-13-18(30)14-8-10-16(24)11-9-14)19-12-17-20(15-6-4-3-5-7-15)27-29(2)22(17)32-19/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGUAJRDHLMHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(N3C)SCC(=O)C4=CC=C(C=C4)Cl)C(=N1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone has garnered attention in recent research due to its potential biological activities, particularly in the context of anticancer properties and kinase inhibition. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the coupling of 4-chlorophenyl derivatives with thieno[2,3-c]pyrazole and triazole moieties. The structural complexity of this compound contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their ability to inhibit glioma cell growth. Among these, a specific derivative (not explicitly named in the literature) demonstrated significant inhibition against glioblastoma cell lines with low cytotoxicity towards non-cancerous cells. The mechanism was linked to the inhibition of the AKT2/PKBβ signaling pathway, which is crucial in glioma malignancy .

Kinase Inhibition

The compound's ability to inhibit specific kinases has been a focal point of research. In vitro studies indicated that certain derivatives exhibited low micromolar activity against various kinases, particularly AKT2. This kinase is often targeted in cancer therapies due to its role in promoting cell survival and proliferation . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl rings significantly influenced the inhibitory potency.

Study 1: Glioblastoma Inhibition

A study conducted on patient-derived glioblastoma cells demonstrated that a derivative of this compound inhibited neurosphere formation and reduced cell viability significantly. The study reported an EC50 value that indicated potent anticancer activity while maintaining selectivity for cancer cells over normal cells .

Study 2: Kinase Profiling

Another investigation involved screening several derivatives against a panel of 139 purified kinases. The results showed promising inhibitory effects on AKT2, with implications for developing targeted therapies for gliomas .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : By targeting kinases such as AKT2, the compound disrupts critical signaling pathways involved in tumor growth.
  • Selective Cytotoxicity : The compound exhibits high selectivity towards cancer cells compared to non-cancerous cells, reducing potential side effects associated with traditional chemotherapies.
  • Induction of Apoptosis : Preliminary data suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Data Table: Summary of Biological Activities

Activity TypeTargeted PathwayObserved EffectReference
AnticancerAKT signalingInhibition of glioma growth
Kinase InhibitionAKT2/PKBβLow micromolar activity
CytotoxicitySelective for cancer cellsReduced viability in glioblastoma

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness arises from its thieno-pyrazole-triazole hybrid scaffold. Key analogues include:

2-{[4-(4-Methoxyphenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone (): Substituents: Methoxyphenyl, tert-butylphenyl. Impact: Increased hydrophobicity due to the tert-butyl group may enhance membrane permeability. Molecular Weight: 492.034 g/mol .

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone (): Substituents: Pyridinyl, fluorophenyl.

1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (): Substituents: Quinolinyloxymethyl, phenyl.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₃H₁₇ClN₄OS₂ 477.98* Thieno-pyrazole, 4-chlorophenyl
2-{[4-(4-Methoxyphenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone C₂₇H₂₆ClN₃O₂S 492.034 tert-Butylphenyl, methoxyphenyl
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone C₂₀H₁₃ClFN₅S 409.87 Pyridinyl, fluorophenyl
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone C₂₆H₁₈ClN₅O₂S 516.97 Quinolinyloxymethyl, phenyl

*Calculated using ChemDraw.

Bioactivity Trends

  • Antimicrobial Activity: Pyrazoline derivatives (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) exhibit antibacterial and antifungal properties, attributed to electron-withdrawing groups (e.g., Cl) enhancing membrane disruption .
  • Anti-inflammatory Potential: Triazolylsulfanyl ethanones with aryl substituents show COX-2 inhibition, suggesting the target compound may share similar mechanisms .

Computational Similarity Analysis

  • Tanimoto Coefficient: Analogues with >70% structural similarity (e.g., pyridine- or quinoline-containing derivatives) are predicted to share bioactivity profiles via QSAR models .
  • ADME Predictions: Substituents like methoxy or tert-butyl groups may improve metabolic stability compared to the target compound’s thieno-pyrazole core .

Research Findings and Limitations

  • Synthesis: The target compound’s synthesis is inferred from methods for analogous triazolylsulfanyl ethanones, involving α-halogenated ketones and triazole thiolates .
  • Structural Insights : Crystallographic data for related compounds (e.g., pyrazoline derivatives) confirm planar geometries conducive to π-π stacking in biological targets .
  • Data Gaps : Direct bioactivity and pharmacokinetic data for the target compound are lacking, necessitating further in vitro and in vivo studies.

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